5-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-4-ol
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Overview
Description
5-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-4-ol is a heterocyclic compound that features a thiazole ring substituted with a methoxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-4-ol typically involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction conditions often require an acidic or basic catalyst to facilitate the cyclization process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
5-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
Uniqueness
5-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-4-ol is unique due to its specific substitution pattern and the presence of the thiazole ring. This structure imparts distinct chemical and biological properties compared to other similar compounds, making it a valuable compound for various applications.
Properties
CAS No. |
59484-46-7 |
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Molecular Formula |
C11H11NO2S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-2-methyl-1,3-thiazol-4-ol |
InChI |
InChI=1S/C11H11NO2S/c1-7-12-11(13)10(15-7)8-3-5-9(14-2)6-4-8/h3-6,13H,1-2H3 |
InChI Key |
NQFFHKIRYLRMTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
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